![molecular formula C16H28N4O2 B14309667 (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] CAS No. 111945-12-1](/img/structure/B14309667.png)
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is a complex organic compound that features both piperazine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] typically involves the reaction of piperazine with piperidin-3-ylmethanone derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Piperazine derivatives: Compounds with the piperazine ring are also closely related and exhibit similar reactivity.
Uniqueness: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is unique due to the combination of both piperazine and piperidine rings in its structure. This dual-ring system allows for a broader range of interactions and applications compared to compounds with only one of these rings.
特性
CAS番号 |
111945-12-1 |
|---|---|
分子式 |
C16H28N4O2 |
分子量 |
308.42 g/mol |
IUPAC名 |
[4-(piperidine-3-carbonyl)piperazin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h13-14,17-18H,1-12H2 |
InChIキー |
XCEPOYMJBZQVMR-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)C(=O)C3CCCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


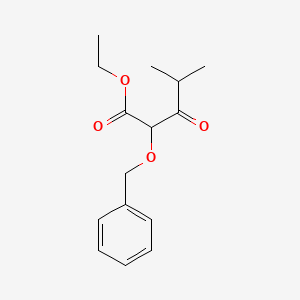
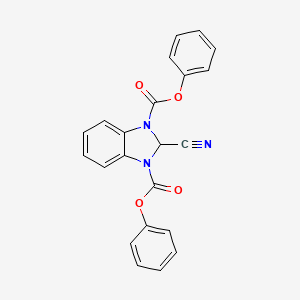
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
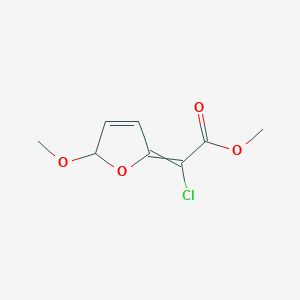

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
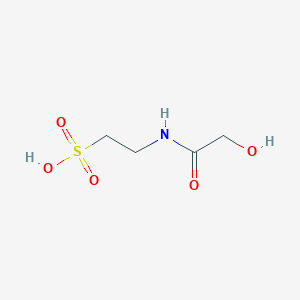
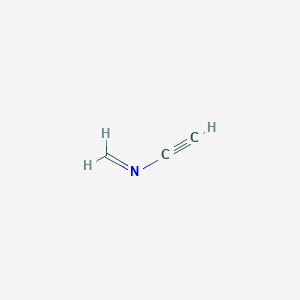

![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
